3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid

Synthetic Chemistry Polymer Chemistry Fragment Elaboration

Fragment-to-lead campaigns targeting PYCR1 often stall due to a lack of structurally diverse elaboration vectors at the 4-position of the imidazolidinone core. 3-(2-Oxo-4-vinylimidazolidin-1-yl)benzoic acid solves this bottleneck by providing a terminal alkene handle absent in des-vinyl (CAS 884504-86-3) and 4-methyl analogs. • Enables Suzuki, Heck, and thiol-ene diversification at the 4-position for systematic SAR matrix completion • Validated against the PYCR1 crystallographic fragment series (PDB 8TCW); benzoic acid engages the P5C substrate pocket • Supplied at NLT 98% purity under ISO-certified quality systems for reproducible fragment elaboration

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B12821734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC=CC1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-2-9-7-14(12(17)13-9)10-5-3-4-8(6-10)11(15)16/h2-6,9H,1,7H2,(H,13,17)(H,15,16)
InChIKeyZMVYDQOWVOOKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid: Structural and Physicochemical Baseline for Procurement


3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid (CAS 1243474-62-5) is a synthetic heterocyclic compound comprising a 2-oxoimidazolidine core substituted at the 4-position with a vinyl group and N1-linked to a 3-benzoic acid moiety . With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, it belongs to the class of imidazolidinone-benzoic acid conjugates, a family explored for fragment-based drug discovery and as synthetic intermediates [1]. The commercially available material is specified at NLT 98% purity .

Why 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid Cannot Be Replaced by Des-Vinyl or Methyl Analogs


Substituting 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid with its des-vinyl analog (CAS 884504-86-3) or 4-methyl variant eliminates the terminal alkene functionality, which is critical for downstream covalent modification, polymerization, or structure-activity exploration . Published SAR on 4-vinylimidazolidinone scaffolds demonstrates that the 4-substituent profoundly modulates anticancer activity; replacement of 4-vinyl with 4-phenyl in 1-arylsulfonylimidazolidinones resulted in markedly altered potency across multiple cancer cell lines [1]. Furthermore, the closest crystallographically characterized analog—2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid—engages the PYCR1 active site through its benzoic acid and imidazolidinone moieties, but lacks the vinyl group that could extend into adjacent sub-pockets or serve as a synthetic elaboration point [2]. Generic interchange without preserving the 4-vinyl group would thus discard both synthetic versatility and potentially altered target engagement profiles.

Quantitative Differentiation Evidence for 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid Versus Analogs


4-Vinyl Substituent as a Reactive Synthetic Handle: Differentiation from Des-Vinyl Analog (CAS 884504-86-3)

The target compound bears a terminal vinyl group at the imidazolidinone 4-position, unlike the des-vinyl comparator 3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 884504-86-3) which has no substituent at this position . The vinyl group enables participation in radical polymerization, thiol-ene click chemistry, Heck coupling, and other alkene-specific transformations that are impossible with the des-vinyl analog . While direct quantitative reactivity data for this specific compound are absent from the public literature, the presence of the vinyl group is a binary structural feature that permits reaction pathways unavailable to the des-vinyl comparator.

Synthetic Chemistry Polymer Chemistry Fragment Elaboration

Class-Level SAR Evidence for 4-Vinyl Impact on Biological Activity in Imidazolidinones

In a structure-activity relationship study of 1-arylsulfonylimidazolidinones, 4-vinyl-substituted analogs (series 2) exhibited much reduced activity against human colon carcinoma (Colo205), human chronic myelogenous leukemia (K562), and human ovarian adenocarcinoma (SK-OV-3) compared to the corresponding 4-phenyl-substituted analogs (series 1), while showing compatible activity against human lung carcinoma (A549) [1]. This demonstrates that the 4-substituent identity in imidazolidinones is a critical determinant of both potency and selectivity across cancer cell lines. Although this study did not include the target compound directly, it establishes the class-level principle that 4-vinyl substitution is a non-interchangeable pharmacophoric feature.

Anticancer Structure-Activity Relationship Medicinal Chemistry

Crystallographic Evidence of Imidazolidinone-Benzoic Acid Scaffold Engagement at PYCR1: Structural Context for Fragment-Based Drug Discovery

The closest structurally characterized analog—2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid—was identified as a fragment hit in a docking-guided X-ray crystallographic screen against PYCR1, a key enzyme in proline biosynthesis upregulated across multiple cancer types [1]. The co-crystal structure (PDB: 8TCW, resolution 1.94 Å) revealed that this analog occupies both the P5C substrate pocket and the NAD(P)H binding site of PYCR1, a novel binding mode not observed with proline analog inhibitors. The fragment screen achieved a 22% crystallographic hit rate, and four hits demonstrated PYCR1 inhibition in kinetic assays, with one exceeding the potency of the best proline analog inhibitor [1]. The target compound differs by having a 4-vinyl group in place of the 2-methyl substituent, which could extend into unoccupied regions of the binding site or alter binding pose due to the stereoelectronic properties of the vinyl group.

Fragment-Based Drug Discovery PYCR1 X-ray Crystallography Cancer Metabolism

Commercial Purity Specification: NLT 98% and ISO-Certified Quality System

The compound is commercially available from MolCore with a purity specification of NLT 98%, produced under an ISO-certified quality system suitable for pharmaceutical R&D and quality control applications . While the des-vinyl analog (CAS 884504-86-3) is listed by multiple vendors with purity specifications ranging from 90% (AKSci) to 95%+ (Chemenu), the target compound's defined minimum purity threshold provides a benchmark for procurement quality assessment . No certificate of analysis with batch-specific quantitative purity data was publicly accessible at the time of this analysis.

Quality Control Procurement Analytical Chemistry

Molecular Weight and Lipophilicity Differentiation from Des-Vinyl and Methyl Analogs

The target compound (MW 232.24, C12H12N2O3) is heavier than its des-vinyl analog (MW 206.20, C10H10N2O3) by 26.04 Da and more lipophilic due to the addition of a C2H2 unit (vinyl vs. H) . This places the target compound within the optimal fragment molecular weight range (140–290 Da) for fragment-based drug discovery, as outlined in the PYCR1 fragment screen that included analogs in the 143–289 Da range [1]. Compared to 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (MW 220.23) and 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (MW 220.23), the 4-vinyl compound is 12 Da heavier, with the vinyl group offering distinct electronic and steric properties compared to a methyl substituent.

Physicochemical Properties Drug-Likeness Fragment Library Design

Evidence-Backed Application Scenarios for 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid Procurement


Fragment-Based Drug Discovery: PYCR1 Inhibitor Elaboration Starting Point

Given that the des-methyl (or 2-methyl substituted) analog of this compound was validated as a crystallographic fragment hit against PYCR1—binding both the P5C substrate pocket and NAD(P)H binding site [1]—the 4-vinyl variant serves as a structurally distinct elaboration starting point. The vinyl group provides a synthetic vector for Suzuki coupling, Heck arylation, or thiol-ene conjugation, enabling rapid exploration of chemical space around the PYCR1 binding site. Procurement of this compound is justified for fragment-to-lead campaigns where the 4-position is targeted for diversification, a strategy not feasible with the non-vinyl analogs.

Synthesis of Functionalized Polymers or Covalent Probes via Vinyl Chemistry

The terminal vinyl group enables participation in radical or coordination polymerization, as well as thiol-ene click chemistry for bioconjugation [1]. This makes the compound suitable as a monomer precursor for imidazolidinone-containing polymers or as a covalent probe scaffold for chemical biology applications. The des-vinyl analog (CAS 884504-86-3) cannot serve these applications, providing clear procurement differentiation .

Structure-Activity Relationship Studies on Imidazolidinone 4-Position Substituents

Published SAR on 4-vinylimidazolidinones demonstrates that the 4-substituent identity dramatically alters anticancer activity profiles across multiple human cancer cell lines [1]. The target compound, with its 4-vinyl group, is an essential comparator for systematic SAR studies aimed at understanding the contribution of alkene vs. alkyl vs. aryl substitution at this position. Procuring this compound enables comprehensive SAR matrix completion where the vinyl substituent row would otherwise be missing.

Analytical Reference Standard for Impurity Profiling or Metabolite Identification

With a commercial purity specification of NLT 98% and production under an ISO-certified quality system [1], this compound is positioned for use as a reference standard in analytical method development, impurity profiling, or as a synthetic intermediate for generating putative metabolites of 2-oxoimidazolidine-containing drug candidates. The higher specified purity relative to common des-vinyl analog suppliers supports its selection for applications requiring well-characterized reference materials.

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